molecular formula C19H22N2O3 B268661 N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide

Cat. No. B268661
M. Wt: 326.4 g/mol
InChI Key: PUCFTFPUVYAOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide, commonly known as APB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. APB is a selective blocker of G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L-cells.

Scientific Research Applications

APB has been extensively studied for its potential applications in diabetes and obesity research. N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists, such as APB, have been shown to stimulate insulin secretion and enhance glucose-dependent insulin secretion in pancreatic beta cells. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists have been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells, which can improve glucose homeostasis and reduce body weight. APB has also been studied for its potential applications in pain management and neuroprotection.

Mechanism of Action

APB is a selective blocker of N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal L-cells. N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists, such as APB, stimulate insulin secretion and enhance glucose-dependent insulin secretion in pancreatic beta cells by activating the cyclic adenosine monophosphate (cAMP) pathway. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists increase the secretion of GLP-1 in intestinal L-cells by activating the protein kinase A (PKA) pathway. GLP-1 can improve glucose homeostasis and reduce body weight by increasing insulin secretion, decreasing glucagon secretion, and delaying gastric emptying.
Biochemical and Physiological Effects:
APB has been shown to improve glucose homeostasis and reduce body weight in animal models of diabetes and obesity. APB increases insulin secretion and enhances glucose-dependent insulin secretion in pancreatic beta cells, which can improve glucose tolerance and reduce hyperglycemia. Additionally, APB increases the secretion of GLP-1 in intestinal L-cells, which can improve glucose homeostasis and reduce body weight by increasing insulin secretion, decreasing glucagon secretion, and delaying gastric emptying. APB has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

APB has several advantages for lab experiments, including its selectivity for N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide and its well-characterized mechanism of action. APB has also been shown to be stable and soluble in aqueous solutions, which makes it suitable for in vitro and in vivo experiments. However, APB has some limitations for lab experiments, including its relatively low potency and its potential for off-target effects.

Future Directions

There are several future directions for APB research, including the development of more potent and selective N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists, the investigation of the long-term effects of N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists on glucose homeostasis and body weight, and the exploration of the potential therapeutic applications of N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists in other diseases such as cancer and Alzheimer's disease. Additionally, the development of novel drug delivery systems for N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide agonists could improve their pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

The synthesis of APB involves the reaction of 4-aminoacetophenone with methyl isocyanate to form N-(4-acetylamino)phenyl) methyl carbamate, which is then reacted with 2-propoxybenzoyl chloride to produce APB. The synthesis of APB has been optimized to obtain a high yield of the compound with minimal impurities.

properties

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-propoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-13-24-18-8-6-5-7-17(18)19(23)20-15-9-11-16(12-10-15)21(3)14(2)22/h5-12H,4,13H2,1-3H3,(H,20,23)

InChI Key

PUCFTFPUVYAOQV-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.